molecular formula C16H11N3O6S B3003935 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 864861-00-7

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B3003935
CAS No.: 864861-00-7
M. Wt: 373.34
InChI Key: UFABRSAJYUWVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a thiazole ring, with a 5-nitrofuran-2-carboxamide substituent at the thiazol-2-yl position. The benzodioxin-thiazole core is a common scaffold in medicinal chemistry, often associated with modulation of biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6S/c20-15(12-3-4-14(25-12)19(21)22)18-16-17-10(8-26-16)9-1-2-11-13(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFABRSAJYUWVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains, specifically Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their biofilm formation. Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound prevents the bacteria from establishing a strong, resistant community, making them more susceptible to treatment.

Pharmacokinetics

Pharmacokinetic studies of related sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces. This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and biofilm formation. This leads to a decrease in the number of pathogenic bacteria, thereby helping to control and eliminate bacterial infections.

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes a nitrofuran moiety and a thiazole ring, which are known for their diverse biological activities. The molecular formula is C13H11N3O4SC_{13}H_{11}N_{3}O_{4}S, indicating the presence of nitrogen and sulfur heterocycles that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the benzodioxin and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effective inhibition against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various drug-resistant fungi .

Anticancer Potential

The anticancer activity of compounds similar to this compound has been investigated through various in vitro assays. For example, certain thiazole derivatives have shown selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while exhibiting reduced effects on pulmonary adenocarcinoma (A549) cells . This selective activity suggests potential for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific enzymes or receptors within cells. For instance, compounds with similar structures have been noted to interact with cellular pathways that regulate apoptosis and cell proliferation . Understanding these mechanisms is crucial for optimizing therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazole derivatives against resistant bacterial strains. Among these, compounds featuring the 5-nitrofuran group exhibited promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

In a comparative analysis of various thiazole derivatives on cancer cell lines, it was found that specific substitutions on the thiazole ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed enhanced cytotoxic effects against Caco-2 cells compared to those with electron-donating groups . This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy.

Data Tables

Biological Activity Compound Target Effectiveness
AntimicrobialThiazole DerivativeMRSAHigh
AnticancerThiazole DerivativeCaco-2Significant Reduction (39.8%)
AnticancerThiazole DerivativeA549Minimal Effect

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a nitrofuran moiety, a thiazole ring, and a benzodioxin derivative. The synthesis typically involves multi-step reactions that can include the formation of the thiazole and nitrofuran components through various chemical transformations. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin with thiazole derivatives has been documented to yield compounds with enhanced biological activity .

Synthesis Overview

StepReaction TypeKey ReactantsNotes
1Nucleophilic substitution2,3-dihydro-1,4-benzodioxinForms the benzodioxin core
2CondensationThiazole derivativesIntroduces the thiazole ring
3NitrationNitro group introductionModifies the furan moiety

Anticancer Properties

Research indicates that compounds similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide exhibit potent anticancer activities. For example, studies have shown that derivatives containing the benzodioxin structure can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant activity against a range of bacterial strains. The presence of the nitrofuran group is believed to enhance its efficacy by disrupting bacterial DNA synthesis .

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds with similar structures have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Antimicrobial Activity Assessment

A separate study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 3: Neuroprotective Mechanism Investigation

Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and preserve mitochondrial function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Analogues with Benzodioxin-Thiazole Core

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Relevance (Inferred) Source
Target Compound 5-Nitrofuran-2-carboxamide Not explicitly provided<sup>†</sup> ~385–400<sup>‡</sup> Antimicrobial potential (nitrofuran moiety) -
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide C₁₈H₁₈N₄O₃S 370.4 Unknown; pyrazole may enhance lipophilicity
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide Oxazole-3-carboxamide, thiophene-oxadiazole C₂₂H₁₅N₅O₅S₂ 493.5 Possible kinase or protease inhibition (oxadiazole-thiophene motif)
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide, acetamidophenyl C₂₄H₂₂N₄O₅S 478.52 Potential anti-inflammatory or enzyme inhibition

<sup>†</sup> Molecular formula inferred as ~C₁₈H₁₅N₃O₅S based on structural similarity.
<sup>‡</sup> Estimated based on analogs.

Key Observations:

  • Substituent Diversity: The target compound’s nitrofuran group distinguishes it from analogs with pyrazole, oxazole, or pyrrolidine carboxamides. Nitrofurans are redox-active, enabling selective toxicity in anaerobic microbes, whereas pyrazole/oxazole derivatives may target eukaryotic enzymes (e.g., kinases) .
  • Molecular Weight and Lipophilicity: The target compound’s lower molecular weight (~385–400 vs. 478.52 in ) suggests better bioavailability.
  • Biological Targets: Analogs like D4476 (), which shares a benzodioxin-imidazole scaffold, inhibit Treg differentiation and reduce bacterial growth , while AMG9810 () targets TRPV1 channels . The target compound’s nitrofuran may confer direct antimicrobial activity via nitroreductase activation .

Functional Group Impact on Activity

  • Nitrofuran vs. Pyrazole/Oxazole: The nitro group in nitrofurans generates reactive intermediates under hypoxia, damaging microbial DNA. Pyrazole and oxazole derivatives, lacking this redox activity, are more likely to act via protein binding (e.g., kinase inhibition) .
  • Thiophene-Oxadiazole Moiety (): This combination is associated with kinase inhibition (e.g., VEGF-R2) in other contexts, suggesting divergent therapeutic applications compared to the target compound’s antimicrobial focus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.